3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid
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Overview
Description
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid is an organic compound that belongs to the class of anilides It is characterized by the presence of an acetyl group attached to a dichloroaniline moiety, which is further connected to a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid typically involves the following steps:
Acetylation of 3,4-dichloroaniline: The starting material, 3,4-dichloroaniline, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields N-acetyl-3,4-dichloroaniline.
Formation of the Propanoic Acid Derivative: The N-acetyl-3,4-dichloroaniline is then reacted with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions (e.g., sodium hydroxide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted anilines.
Scientific Research Applications
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that result in physiological responses.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(N-acetyl-3,4-dichloroanilino)butanoic acid: Similar structure with a butanoic acid chain instead of propanoic acid.
3-(N-acetyl-3,4-dichloroanilino)pentanoic acid: Similar structure with a pentanoic acid chain.
3-(N-acetyl-3,4-dichloroanilino)hexanoic acid: Similar structure with a hexanoic acid chain.
Uniqueness
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid is unique due to its specific chain length and the presence of both acetyl and dichloroaniline groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-[N-(3,4-Dichlorophenyl)acetamido]propanoic acid, also known as a derivative of acetamido propanoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group, which is believed to enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl2N2O2
- Molecular Weight : 277.13 g/mol
- IUPAC Name : this compound
The presence of two chlorine atoms on the phenyl ring significantly influences the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The dichloro substitution is hypothesized to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus (MRSA) | 16 | |
N-2,5-Dimethylphenylthioureido Acid Derivatives | E. faecium (VRE) | 32 | |
Phenoxyacetamide Scaffold | Pseudomonas aeruginosa | 0.8 |
The compound demonstrated an MIC of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell walls and interference with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
Table 2: Anticancer Activity Against Cell Lines
Compound Name | Cell Line | Viability (%) | Reference |
---|---|---|---|
This compound | Caco-2 | 39.8 | |
Thiazole Derivative | A549 | 56.9 | |
Indol-3-yl Substituted Compound | A549 | 35.0 |
The compound reduced Caco-2 cell viability significantly (p < 0.001), suggesting it may induce apoptosis or inhibit cell cycle progression in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt ribosomal function in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial disruption.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various acetamido derivatives, including our compound of interest. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Line Studies : In vitro studies using Caco-2 and A549 cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased markers for apoptosis.
Properties
IUPAC Name |
3-(N-acetyl-3,4-dichloroanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-7(15)14(5-4-11(16)17)8-2-3-9(12)10(13)6-8/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZDILRBKJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.